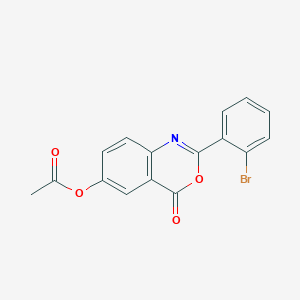
2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide
Overview
Description
2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide, also known as XTT, is a chemical compound commonly used in scientific research. It is a yellow tetrazolium salt that is often used as a colorimetric indicator to measure cell viability and proliferation. XTT is widely used in various scientific fields, including cell biology, immunology, and cancer research.
Mechanism of Action
2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide is reduced by mitochondrial dehydrogenases in viable cells to form a water-soluble, orange-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells in a culture. The reduction of this compound occurs only in viable cells with intact mitochondrial function, making it a reliable indicator of cell viability.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound that does not interfere with cell metabolism or function. This compound is a reliable indicator of cell viability and proliferation, making it a valuable tool in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide is its high sensitivity and accuracy in measuring cell viability and proliferation. It is a reliable indicator of viable cells and can detect changes in cell viability even at low cell densities. Additionally, this compound is easy to use and can be performed in a high-throughput manner.
However, this compound has some limitations. It is not suitable for measuring cell death or apoptosis, as it only measures viable cells. Additionally, this compound is sensitive to light and can produce false-positive results if exposed to light for too long. Finally, this compound can be affected by the presence of other compounds in the cell culture, such as serum or antibiotics, which can interfere with the reduction of this compound.
Future Directions
There are several future directions for 2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide research. One possible direction is to develop new this compound derivatives with improved sensitivity and specificity for measuring cell viability and proliferation. Another direction is to explore the use of this compound in other scientific fields, such as microbiology or neuroscience. Finally, this compound could be used in combination with other cell viability assays to provide more comprehensive information about cell health and function.
Conclusion
In conclusion, this compound, also known as this compound, is a valuable tool in scientific research. It is a reliable indicator of cell viability and proliferation and is widely used in various scientific fields. This compound has several advantages, including high sensitivity and accuracy, but also has some limitations. Future research on this compound could lead to the development of new derivatives with improved sensitivity and specificity, as well as new applications in other scientific fields.
Scientific Research Applications
2-propyl-N-9H-xanthen-9-yl-4-pyridinecarbothioamide is commonly used in scientific research as a colorimetric indicator to measure cell viability and proliferation. It is often used in cell viability assays to determine the number of viable cells in a cell culture. This compound is also used in proliferation assays to measure the rate of cell division. Additionally, this compound is used in immunology research to measure the activity of immune cells, such as natural killer cells and T cells.
Properties
IUPAC Name |
2-propyl-N-(9H-xanthen-9-yl)pyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-7-16-14-15(12-13-23-16)22(26)24-21-17-8-3-5-10-19(17)25-20-11-6-4-9-18(20)21/h3-6,8-14,21H,2,7H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUFBRWATYKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


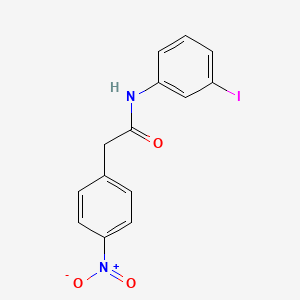
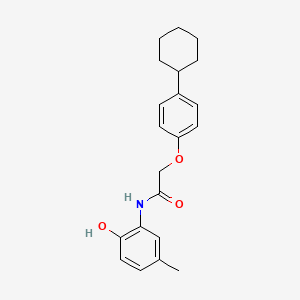
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)
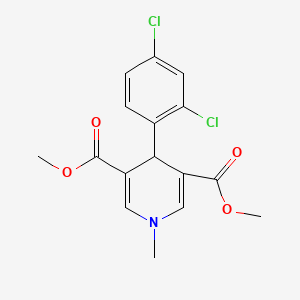
![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)

![4-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3674637.png)
![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)
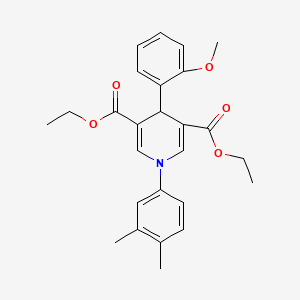
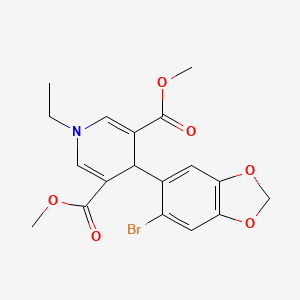

![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)

